molecular formula C15H20O2 B2416037 1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid CAS No. 1226183-56-7

1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B2416037
CAS No.: 1226183-56-7
M. Wt: 232.323
InChI Key: GUSVKPMHALMSRT-UHFFFAOYSA-N
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Description

1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid is an organic compound with the molecular formula C15H20O2 It is a cyclohexane derivative with a carboxylic acid functional group and a 3-methylphenylmethyl substituent

Properties

IUPAC Name

1-[(3-methylphenyl)methyl]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-12-6-5-7-13(10-12)11-15(14(16)17)8-3-2-4-9-15/h5-7,10H,2-4,8-9,11H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUSVKPMHALMSRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC2(CCCCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1226183-56-7
Record name 1-[(3-methylphenyl)methyl]cyclohexane-1-carboxylic acid
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid typically involves the alkylation of cyclohexane-1-carboxylic acid with 3-methylbenzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Purification of the product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or further oxidized to carbon dioxide and water.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4), sulfonation with sulfuric acid (H2SO4), and halogenation with halogens (Cl2, Br2) in the presence of a catalyst.

Major Products Formed

    Oxidation: Carboxylate salts, carbon dioxide, and water.

    Reduction: Alcohols and aldehydes.

    Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic ring.

Scientific Research Applications

1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and triggering specific cellular pathways. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexane-1-carboxylic acid: Lacks the 3-methylphenylmethyl substituent.

    3-Methylbenzyl alcohol: Contains the 3-methylphenylmethyl group but lacks the cyclohexane ring and carboxylic acid group.

    Cyclohexane-1,1-dicarboxylic acid: Contains an additional carboxylic acid group.

Uniqueness

1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid is unique due to the presence of both the cyclohexane ring and the 3-methylphenylmethyl substituent, which confer distinct chemical and physical properties. This combination allows for specific interactions and reactivity that are not observed in the similar compounds listed above.

Biological Activity

1-[(3-Methylphenyl)methyl]cyclohexane-1-carboxylic acid, a compound with the molecular formula C₁₅H₂₀O₂, has garnered attention in various fields of biological research. This compound is characterized by its cyclohexane structure, a carboxylic acid functional group, and a 3-methylphenyl substituent. Its potential biological activities include enzyme inhibition and receptor binding, making it a candidate for therapeutic applications.

Ligand Properties

The compound's structure allows it to function as a ligand for various receptors. Preliminary studies suggest that it may modulate receptor activity, influencing cellular signaling pathways. This property is particularly relevant for developing drugs targeting specific receptors in disease treatment.

Case Studies and Research Findings

A review of available literature reveals several studies investigating the biological effects of structurally similar compounds:

  • Antitumor Activity : Compounds with similar structural motifs have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, thiazole derivatives have shown IC50 values less than that of standard drugs like doxorubicin in multiple studies, indicating strong anticancer potential .
  • Mechanism of Action : The interaction of compounds with hydrophobic regions of proteins has been noted as a key factor in their biological activity. Molecular dynamics simulations have suggested that structural modifications can enhance binding affinity and specificity towards target proteins .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that the presence of specific functional groups and stereochemistry significantly influences biological activity. For example, the addition of electron-donating groups has been linked to increased potency in enzyme inhibition and receptor modulation.

Comparative Analysis

The following table summarizes the biological activities associated with various compounds related to this compound:

Compound NameBiological ActivityIC50 (µg/mL)Notes
Thiazole Derivative AAntitumor1.61 ± 1.92Significant activity against Jurkat cells
Thiazole Derivative BAntitumor1.98 ± 1.22Comparable to doxorubicin
This compoundEnzyme Inhibition (Potential)N/AFurther studies required

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